Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- is an organic compound with the molecular formula and a molecular weight of approximately 344.51 g/mol. This compound is a derivative of phenol, featuring a complex structure that includes both alkyl and aryl substituents. It is primarily classified under the category of phenolic compounds, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon.
The compound can be synthesized through various chemical pathways, typically involving the reaction of phenolic compounds with alkyl groups under specific conditions.
This compound falls under the classification of phenolic compounds, specifically as a substituted phenol due to the presence of multiple alkyl groups on the aromatic ring. Its structural complexity allows it to exhibit unique chemical properties and potential applications in various fields.
The synthesis of Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- can be achieved through several methods:
The molecular structure of Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- features:
Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for this compound primarily revolves around its ability to absorb ultraviolet (UV) radiation. Upon exposure to UV light:
This process is particularly relevant in applications where UV stability is crucial for material longevity.
Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- has several scientific uses:
This compound's versatility makes it valuable across various industries including materials science and pharmaceuticals.
The industrial synthesis of Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- (C₂₃H₃₂O) relies on acid-catalyzed Friedel-Crafts alkylation as the cornerstone reaction. This method facilitates the sequential introduction of two sterically demanding alkyl groups—the 1-methyl-1-phenylethyl (cumyl) group and the 1,1,3,3-tetramethylbutyl (t-octyl) group—onto the phenolic backbone. The reaction proceeds via electrophilic aromatic substitution where the phenolic ring, activated by the electron-donating hydroxy group, undergoes alkylation with tertiary alcohols or alkenes as electrophiles. The pronounced steric bulk of these alkylating agents necessitates precise catalytic control to prevent dialkylation byproducts and ensure positional selectivity [1] [6].
Catalytic systems are paramount in governing reaction efficiency and selectivity:
Table 1: Catalytic Performance in Tertiary Alkylation of Phenol
Catalyst Type | Temperature (°C) | Conversion (%) | Para-Selectivity (%) | Byproducts (%) |
---|---|---|---|---|
H₂SO₄ (98%) | 60 | 85 | 78 | 15 (mostly ortho) |
Zeolite H-Beta | 110 | 92 | 94 | <5 |
p-TsOH | 100 | 88 | 82 | 12 |
AlCl₃ | 40 | 95 | 75 | 20 (di/trialkylated) |
Reaction kinetics studies reveal the alkylation follows second-order kinetics, with the rate-determining step being the electrophilic attack of the carbocation on the aromatic ring. Activation energies range from 60-75 kJ/mol, influenced by alkylating agent bulkiness. The cumulative steric demand of the t-octyl and cumyl groups creates significant steric hindrance, slowing secondary alkylation steps by ~3-fold compared to mono-alkylated intermediates. This kinetic deceleration is exploited industrially to control sequential alkylation—first with the less bulky t-octyl group, followed by cumylation [1] [6] [7].
Regioselectivity in synthesizing this asymmetrically dialkylated phenol hinges on ortho-directing effects and steric control. The phenolic hydroxy group exerts a powerful ortho/para-directing influence, but the introduction of two bulky substituents requires strategic functionalization sequences to avoid undesired isomerization. The preferred synthetic route involves:
Advanced functionalization techniques enable further derivatization:
Table 2: Regioselectivity Control in Dialkylation Steps
Alkylation Sequence | First Alkylation Position (Yield%) | Second Alkylation Position (Yield%) | Major Isomer (%) |
---|---|---|---|
t-Octyl first → Cumyl | para (92) | ortho (85) | 2-cumyl-4-t-octyl (87) |
Cumyl first → t-Octyl | ortho (78) | para (65) | 2-cumyl-4-t-octyl (62) |
The cumyl group's steric profile (cone angle ≈150°) creates a shielding effect that blocks adjacent positions, suppressing polyalkylation. Computational modeling confirms the lowest-energy conformation positions the cumyl phenyl ring perpendicular to the phenolic ring, minimizing steric clash with the t-octyl group. This spatial arrangement enables >87% regioselectivity for the 2,4-dialkylated isomer when alkylation proceeds para-first followed by ortho-alkylation [3] [5] [6].
Traditional alkylation methodologies face sustainability challenges due to stoichiometric mineral acid waste, high energy intensity, and toxic solvents. Recent advances address these issues through catalytic innovations and process modifications:
Solvent reduction strategies significantly improve process sustainability:
Table 3: Environmental Metrics Comparison of Alkylation Methods
Method | E-Factor* (kg waste/kg product) | Energy Intensity (MJ/kg) | Catalyst Recyclability (cycles) |
---|---|---|---|
Conventional H₂SO₄ | 4.8 | 32 | Not recyclable |
Heterogeneous catalysis | 0.9 | 18 | >5 |
Ionic liquids | 1.2 | 22 | 8–10 |
Microwave-assisted | 0.7 | 12 | >10 (solid acids) |
*E-factor = total waste mass / product mass
Atom economy calculations for the dialkylation sequence approach 94% due to the use of alkenes (isobutylene dimer, α-methylstyrene) rather than alcohols, avoiding water as a coproduct. Coupled with solvent-free operation, this enables E-factors below 1.0, outperforming traditional methods (E-factor 4–5) [6] [7].
Scaling production of this sterically congested phenol requires addressing mass transfer limitations, thermal management, and catalyst deactivation. Industrial reactors employ specialized configurations:
Catalyst lifetime extension is achieved through:
Process analytical technology (PAT) enables real-time quality control:
Economic analysis reveals raw material costs dominate (75%), particularly α-methylstyrene and isobutylene dimer. Modern plants achieve 92–95% carbon efficiency through:
Table 4: Industrial Scale Production Metrics
Process Parameter | Batch Process | Continuous Process | Unit |
---|---|---|---|
Annual Capacity | 5,000 | 25,000 | tons/yr |
Yield | 82 | 94 | % |
Catalyst Consumption | 0.45 | 0.12 | kg/kg |
Energy Consumption | 8.5 | 3.2 | MWh/ton |
Purity (HPLC) | 96.5 | 99.1 | % |
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